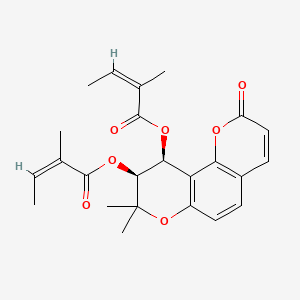

Praeruptorin B

Vue d'ensemble

Description

La Praeruptorine D est un composé majeur de la pyranocoumarine isolé des racines de Peucedanum praeruptorum Dunn, une herbe médicinale traditionnelle chinoise. Ce composé a été largement étudié pour ses propriétés pharmacologiques, notamment ses activités antitumorales et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Praeruptorine D peut être synthétisée par le biais de diverses réactions chimiques impliquant la structure de la coumarine. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le noyau de la pyranocoumarine. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final .

Méthodes de production industrielle

La production industrielle de la Praeruptorine D implique généralement l’extraction et la purification des racines de Peucedanum praeruptorum Dunn. Le processus d’extraction utilise souvent des solvants comme le méthanol ou l’éthanol, suivi de techniques chromatographiques pour isoler et purifier le composé. La chromatographie liquide haute performance (CLHP) est couramment utilisée pour garantir la pureté et la qualité de la Praeruptorine D .

Analyse Des Réactions Chimiques

Types de réactions

La Praeruptorine D subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l’oxygène, augmentant la réactivité du composé.

Réduction : Les réactions de réduction peuvent éliminer des atomes d’oxygène ou ajouter des atomes d’hydrogène, modifiant les propriétés chimiques du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le temps de réaction, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés.

Applications de la recherche scientifique

Chimie : Elle sert d’intermédiaire précieux dans la synthèse d’autres composés bioactifs.

Biologie : La Praeruptorine D a montré des activités antitumorales et anti-inflammatoires significatives, ce qui en fait un candidat prometteur pour des études biologiques supplémentaires.

Médecine : Les propriétés pharmacologiques du composé ont conduit à des recherches sur son utilisation potentielle comme agent thérapeutique pour diverses maladies, notamment le cancer et les troubles inflammatoires.

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: Praeruptorin D has been shown to exhibit significant antitumor and anti-inflammatory activities, making it a promising candidate for further biological studies.

Medicine: The compound’s pharmacological properties have led to investigations into its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mécanisme D'action

Le mécanisme d’action de la Praeruptorine D implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu’il inhibait l’activité de certaines enzymes et voies de signalisation impliquées dans l’inflammation et la croissance tumorale. Par exemple, la Praeruptorine D peut bloquer la libération de cytokines pro-inflammatoires et inhiber l’activation de molécules de signalisation clés, ce qui conduit à une inflammation réduite et à une prolifération des cellules tumorales .

Comparaison Avec Des Composés Similaires

Composés similaires

La Praeruptorine D est structurellement liée à d’autres pyranocoumarines, telles que la Praeruptorine A, la Praeruptorine B et la Praeruptorine E. Ces composés partagent des structures de base similaires mais diffèrent par les groupes fonctionnels spécifiques liés au cycle de la pyranocoumarine .

Unicité

La Praeruptorine D est unique en raison de ses groupes fonctionnels spécifiques, qui contribuent à ses propriétés pharmacologiques distinctes. Comparée à d’autres composés similaires, la Praeruptorine D a montré une plus grande puissance dans l’inhibition de certaines activités biologiques, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires .

Propriétés

IUPAC Name |

[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-UWOGZXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-26-8, 73069-28-0 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

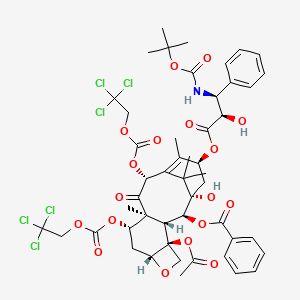

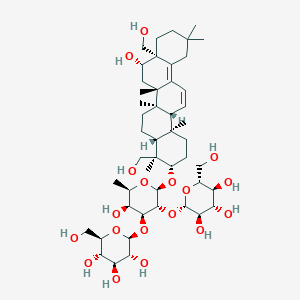

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B7888137.png)

![3,4,5,16,17,18-Hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde](/img/structure/B7888172.png)